3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Description
3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This results in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes, which are involved in inflammation and pain . By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators .
Result of Action
The potential inhibition of COX enzymes by this compound could lead to reduced inflammation and pain, given the role of these enzymes in producing inflammatory mediators . .
Biological Activity
The compound 3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its implications in pharmacology and medicinal chemistry.
Synthesis and Characterization
The synthesis of the target compound involves the condensation of 6-chlorobenzo[d]thiazole derivatives with a spirodioxane scaffold. The process typically includes:
- Formation of Schiff Base : The reaction between 6-chlorobenzo[d]thiazole and an appropriate aldehyde leads to the formation of a Schiff base intermediate.
- Cyclization : The Schiff base undergoes cyclization to form the spiro compound.
- Purification : The product is purified through recrystallization techniques.
Characterization techniques such as NMR, FTIR, and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays reveal its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines demonstrate that it induces apoptosis in a dose-dependent manner. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.
Enzyme Inhibition
Additionally, the compound has shown promising results as an inhibitor of certain enzymes relevant in disease pathways:
- Matrix Metalloproteinases (MMPs) : Inhibition assays indicate that it effectively reduces MMP activity, which is crucial in cancer metastasis and tissue remodeling.
Enzyme | IC50 (µM) |
---|---|
MMP-2 | 10 |
MMP-9 | 12 |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study published in Asian Journal of Chemistry demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity, suggesting structural modifications could enhance efficacy .
- Anticancer Research : Research published in PubMed Central explored the apoptotic effects on various cancer cell lines and highlighted its potential as a lead compound for further development in oncology .
- Enzyme Inhibition Studies : Investigations into its role as an MMP inhibitor revealed significant potential for therapeutic applications in treating cancer and inflammatory diseases .
Properties
IUPAC Name |
3-[[(6-chloro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZSBABXSPBVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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